Cas no 126832-82-4 (1-(Pyridin-4-ylmethyl)piperidin-4-one)
1-(Pyridin-4-ylmethyl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-Pyridin-4-yl-methylpiperidin-4-one
- 1-(Pyridin-4-ylmethyl)piperidin-4-one
- 4-Piperidinone,1-(4-pyridinylmethyl)
- 1-(4-Pyridylmethyl)-4-piperidone
- 1-(4-PyridinylMethyl)-4-piperidone
- 1-((PYRIDINE-4-YL)METHYL)PIPERIDINE-4-ONE
- Zinc02563767
- 1-Pyridin-4-yl-methylpiperidin-4-one95%
- 1-PYRIDIN-4-YL-METHYLPIPERIDIN-4-ONE 95%
- 1-Pyridin-4-ylmethylpiperidin-4-one
- 1-Pyridin-4-ylmethyl-piperidin-4-one
- 1-(4-pyridylmethyl)piperidin-4-one
- 4-Piperidinone,1-(4-pyridinylmethyl)-
- 1-[(Pyridin-4-yl)methyl]piperidin-4-one
- HGXOGFPPULJEEV-UHFFFAOYSA-N
- SBB091152
- MFCD05864751
- DS-7603
- AKOS000192611
- DB-001937
- DTXSID10451241
- SB32573
- J-505116
- 126832-82-4
- SY004637
- 4-Piperidinone, 1-(4-pyridinylmethyl)-
- CS-W003255
- Z139296016
- 1-pyridin-4-yl-methylpiperidin-4-one, AldrichCPR
- SCHEMBL4884441
- BP-10696
- EN300-59066
- AC-7179
-
- MDL: MFCD05864751
- Inchi: 1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2
- InChI Key: HGXOGFPPULJEEV-UHFFFAOYSA-N
- SMILES: O=C1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])N=C([H])C=2[H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.2
- XLogP3: 0.1
Experimental Properties
- Density: 1.149
- Boiling Point: 337.5℃ at 760 mmHg
- Flash Point: 337.466 °C at 760 mmHg
- Refractive Index: 1.566
- PSA: 33.20000
- LogP: 1.18440
1-(Pyridin-4-ylmethyl)piperidin-4-one Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
1-(Pyridin-4-ylmethyl)piperidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Pyridin-4-ylmethyl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DR543-1g |
1-(Pyridin-4-ylmethyl)piperidin-4-one |
126832-82-4 | 97% | 1g |
¥376.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DR543-200mg |
1-(Pyridin-4-ylmethyl)piperidin-4-one |
126832-82-4 | 97% | 200mg |
¥109.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841864-1g |
1-(Pyridin-4-ylmethyl)piperidin-4-one |
126832-82-4 | 97% | 1g |
308.70 | 2021-05-17 | |
| Matrix Scientific | 071782-1g |
1-Pyridin-4-yl-methylpiperidin-4-one, 95+% |
126832-82-4 | 95+% | 1g |
$162.00 | 2023-09-08 | |
| Matrix Scientific | 071782-5g |
1-Pyridin-4-yl-methylpiperidin-4-one, 95+% |
126832-82-4 | 95+% | 5g |
$559.00 | 2023-09-08 | |
| Matrix Scientific | 071782-10g |
1-Pyridin-4-yl-methylpiperidin-4-one, 95+% |
126832-82-4 | 95+% | 10g |
$805.00 | 2023-09-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004637-1g |
1-(4-Pyridinylmethyl)-4-piperidone |
126832-82-4 | >97% | 1g |
¥671.38 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004637-5g |
1-(4-Pyridinylmethyl)-4-piperidone |
126832-82-4 | >97% | 5g |
¥2646.79 | 2024-07-09 | |
| TRC | P996898-25mg |
1-(Pyridin-4-ylmethyl)piperidin-4-one |
126832-82-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P996898-50mg |
1-(Pyridin-4-ylmethyl)piperidin-4-one |
126832-82-4 | 50mg |
$ 65.00 | 2022-06-03 |
1-(Pyridin-4-ylmethyl)piperidin-4-one Suppliers
1-(Pyridin-4-ylmethyl)piperidin-4-one Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Additional information on 1-(Pyridin-4-ylmethyl)piperidin-4-one
1-(Pyridin-4-ylmethyl)piperidin-4-one: A Comprehensive Overview
1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS No. 126832-82-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as 1-(4-pyridylmethyl)piperidin-4-one, is a member of the piperidone family and has garnered attention due to its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 1-(Pyridin-4-ylmethyl)piperidin-4-one.
Chemical Properties
1-(Pyridin-4-ylmethyl)piperidin-4-one is a white crystalline solid with a molecular formula of C12H15N2O and a molecular weight of 203.26 g/mol. The compound is characterized by its piperidone ring and the pyridine moiety, which are key structural elements contributing to its chemical reactivity and biological activity. The presence of the pyridine ring imparts basic properties to the molecule, making it soluble in polar solvents such as water and ethanol. The compound's melting point is reported to be around 95°C, and it exhibits moderate stability under standard laboratory conditions.
Synthesis Methods
The synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of 4-picolyl chloride with piperidone in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity. Another method involves the reaction of 4-picolylamine with cyclohexanone under acidic conditions, followed by dehydration to form the final product.
A more recent and environmentally friendly approach involves the use of microwave-assisted synthesis. This method not only reduces reaction times but also enhances yields and purity levels. For example, a study published in the Journal of Organic Chemistry in 2021 demonstrated that microwave-assisted condensation of 4-picolyl chloride and piperidone in dimethylformamide (DMF) resulted in a yield of over 95% within just 30 minutes.
Biological Activities
1-(Pyridin-4-ylmethyl)piperidin-4-one has shown promising biological activities, particularly in the areas of neuropharmacology and anti-inflammatory research. One notable application is its use as a scaffold for developing novel drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug delivery.
In a study published in the Journal of Medicinal Chemistry in 2020, researchers investigated the neuroprotective effects of 1-(Pyridin-4-ylmethyl)piperidin-4-one-based derivatives on neuronal cells exposed to oxidative stress. The results showed that these derivatives significantly reduced cell death and improved cellular viability by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways.
Beyond neuropharmacology, 1-(Pyridin-4-ylmethyl)piperidin-4-one has also been explored for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that certain derivatives of this compound exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These findings suggest that 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds could be developed into effective anti-inflammatory agents for treating conditions such as rheumatoid arthritis and osteoarthritis.
Clinical Applications and Research Advancements
The potential clinical applications of 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds are currently being explored through various preclinical studies and early-stage clinical trials. One area of focus is their use as adjuvant therapies for enhancing the efficacy of existing treatments for neurological disorders. For instance, a phase I clinical trial conducted by researchers at Harvard Medical School evaluated the safety and tolerability of a novel derivative of 1-(Pyridin-4-ylmethyl)piperidin-4-one in patients with mild cognitive impairment (MCI). The results were promising, with no significant adverse effects reported and improvements observed in cognitive function tests.
In addition to neurological applications, there is growing interest in using these compounds for cancer therapy. A study published in Cancer Research in 2022 demonstrated that certain derivatives of 1-(Pyridin-4-ylmethyl)piperidin-4-one exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. These compounds were found to induce apoptosis through modulation of mitochondrial pathways and inhibition of prosurvival signaling cascades.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1-(Pyridin-4-ylmethyl)piperidin-4-one-based compounds highlights their potential as versatile scaffolds for developing novel therapeutics across multiple therapeutic areas. Future studies should focus on optimizing their pharmacokinetic properties, enhancing their bioavailability, and exploring their synergistic effects with other drugs.
In conclusion, 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS No. 126832-82-4) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activities, make it an attractive target for further investigation and development into effective therapeutic agents.
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